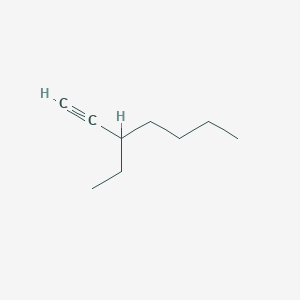

1-Heptyne, 3-ethyl-

Description

BenchChem offers high-quality 1-Heptyne, 3-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Heptyne, 3-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-ethylhept-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16/c1-4-7-8-9(5-2)6-3/h2,9H,4,6-8H2,1,3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSFABVOIAIIPSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60464982 | |

| Record name | 1-Heptyne, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55944-43-9 | |

| Record name | 1-Heptyne, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 3-ethyl-1-heptyne: A Technical Guide

This technical guide provides a comprehensive overview of a proposed synthetic route and predicted characterization data for the novel compound 3-ethyl-1-heptyne. The content is tailored for researchers, scientists, and professionals involved in drug development and organic synthesis.

Proposed Synthesis Pathway

The synthesis of 3-ethyl-1-heptyne can be achieved through a multi-step process commencing with the reaction of pentanal and ethynylmagnesium bromide, followed by the conversion of the resulting secondary alcohol to an alkyl bromide, and culminating in a coupling reaction with a Gilman reagent.

Experimental Protocols

Step 1: Synthesis of 1-Heptyn-3-ol

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet is charged with a solution of ethynylmagnesium bromide (0.5 M in THF, 1.2 equivalents).

-

Addition of Aldehyde: A solution of pentanal (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to the Grignard reagent at 0 °C.

-

Reaction Progression: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 1-heptyn-3-ol.

Step 2: Synthesis of 3-Bromo-1-heptyne

-

Reaction Setup: The purified 1-heptyn-3-ol (1.0 equivalent) is dissolved in anhydrous diethyl ether in a round-bottom flask and cooled to 0 °C.

-

Addition of Brominating Agent: Phosphorus tribromide (PBr₃, 0.4 equivalents) is added dropwise to the solution, ensuring the temperature remains below 5 °C. A small amount of pyridine is added to neutralize the HBr byproduct.

-

Reaction Progression: The mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours.

-

Workup: The reaction is quenched by pouring it over ice-water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford 3-bromo-1-heptyne, which may be used in the next step without further purification.

Step 3: Synthesis of 3-ethyl-1-heptyne

-

Preparation of Gilman Reagent: In a separate flask, copper(I) iodide (0.5 equivalents) is suspended in anhydrous THF at -78 °C. A solution of ethyllithium (1.0 equivalent) is added dropwise, and the mixture is stirred until a clear solution of lithium diethylcuprate is formed.

-

Coupling Reaction: A solution of 3-bromo-1-heptyne (1.0 equivalent) in anhydrous THF is added to the freshly prepared Gilman reagent at -78 °C.

-

Reaction Progression: The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

-

Quenching and Extraction: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is filtered through a pad of Celite, and the filtrate is extracted with diethyl ether.

-

Final Purification: The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The final product, 3-ethyl-1-heptyne, is purified by fractional distillation or preparative gas chromatography.

Predicted Characterization Data

The following tables summarize the predicted analytical data for 3-ethyl-1-heptyne based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Data for 3-ethyl-1-heptyne (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 2.15 | d | 1H | H-1 (≡C-H) |

| ~ 2.30 | m | 1H | H-3 |

| ~ 1.50 | m | 2H | H-4 |

| ~ 1.35 | m | 2H | H-5 |

| ~ 0.90 | t | 3H | H-6 |

| ~ 1.60 | m | 2H | -CH₂CH₃ (ethyl) |

| ~ 1.00 | t | 3H | -CH₂CH₃ (ethyl) |

Table 2: Predicted ¹³C NMR Data for 3-ethyl-1-heptyne (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~ 84.0 | C-1 (≡C-H) |

| ~ 69.0 | C-2 (-C≡) |

| ~ 40.0 | C-3 |

| ~ 30.0 | C-4 |

| ~ 22.0 | C-5 |

| ~ 14.0 | C-6 |

| ~ 28.0 | -CH₂CH₃ (ethyl) |

| ~ 12.0 | -CH₂CH₃ (ethyl) |

Table 3: Predicted IR and Mass Spectrometry Data for 3-ethyl-1-heptyne

| Spectroscopic Method | Characteristic Peaks/Fragments |

| IR (Infrared) | ~ 3300 cm⁻¹ (strong, sharp, ≡C-H stretch)~ 2100 cm⁻¹ (weak, C≡C stretch)2960-2850 cm⁻¹ (strong, C-H stretch) |

| MS (Mass Spec.) | m/z (%): 124 (M⁺), 109, 95, 81, 67, 53 |

An In-depth Technical Guide to the Physical and Chemical Properties of 3-ethyl-1-heptyne

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-ethyl-1-heptyne, tailored for researchers, scientists, and professionals in drug development. The document details its structural characteristics, physicochemical parameters, and chemical reactivity, supported by experimental protocols and data visualizations.

Physicochemical Properties

3-ethyl-1-heptyne is a terminal alkyne characterized by the presence of a carbon-carbon triple bond at the first position of the heptyl chain, with an ethyl substituent at the third position. Its fundamental physical and chemical data are summarized below.

Table 1: Physical and Chemical Properties of 3-ethyl-1-heptyne

| Property | Value |

| Molecular Formula | C9H16 |

| Molecular Weight | 124.22 g/mol |

| Boiling Point | 145-146 °C |

| Melting Point | -61.2 °C (Estimated) |

| Density | 0.76 g/cm³ |

| Solubility | Insoluble in water; Soluble in common organic solvents. |

| CAS Number | 33830-75-0 |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 3-ethyl-1-heptyne.

-

Infrared (IR) Spectroscopy: As a terminal alkyne, the IR spectrum of 3-ethyl-1-heptyne is expected to exhibit a sharp absorption peak around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration. A weaker absorption band between 2100-2140 cm⁻¹ is characteristic of the C≡C triple bond stretch.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show a characteristic signal for the acetylenic proton (≡C-H) in the range of 1.9-2.5 ppm. Other signals would correspond to the protons of the ethyl and butyl groups attached to the chiral center.

-

¹³C NMR: The carbons of the triple bond (C1 and C2) would appear in the range of 65-90 ppm. The remaining aliphatic carbons would resonate in the upfield region of the spectrum.

-

-

Mass Spectrometry (MS): The electron ionization mass spectrum shows a molecular ion peak (M⁺) at m/z = 124. The fragmentation pattern is consistent with the structure of a C9H16 alkyne, with prominent peaks corresponding to the loss of alkyl fragments.

Chemical Properties and Reactivity

The chemical reactivity of 3-ethyl-1-heptyne is dominated by the presence of the terminal alkyne functional group. This group is a region of high electron density, making it susceptible to electrophilic addition reactions.

-

Hydrogenation: The triple bond can be partially reduced to a double bond (alkene) or fully reduced to a single bond (alkane). Catalysts like Lindlar's catalyst are used for stereoselective reduction to a cis-alkene, while catalytic hydrogenation with platinum or palladium on carbon results in the corresponding alkane, 3-ethylheptane.

-

Hydration: In the presence of a mercury (II) salt catalyst in aqueous sulfuric acid (oxymercuration-demercuration), the hydration of 3-ethyl-1-heptyne follows Markovnikov's rule, yielding 3-ethyl-2-heptanone.

-

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) across the triple bond also follows Markovnikov's rule, with the halogen atom adding to the more substituted carbon (C2). The reaction can proceed to form a dihaloalkane upon the addition of a second equivalent of the hydrogen halide.

Below is a diagram illustrating the hydration of 3-ethyl-1-heptyne via oxymercuration-demercuration.

Caption: Hydration of 3-ethyl-1-heptyne to form a ketone.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 3-ethyl-1-heptyne are provided below.

A common method for the synthesis of terminal alkynes involves the alkylation of acetylene. This protocol is a representative example.

-

Deprotonation of Acetylene: In a three-necked flask equipped with a stirrer, condenser, and dropping funnel, dissolve sodium amide (NaNH₂) in liquid ammonia at -33 °C to form a solution of sodium acetylide.

-

First Alkylation: Slowly add a suitable primary alkyl halide (e.g., 1-bromobutane) to the sodium acetylide solution to form 1-hexyne.

-

Second Deprotonation and Alkylation: Add another equivalent of sodium amide to deprotonate the 1-hexyne, followed by the addition of an ethyl halide (e.g., ethyl bromide) to introduce the ethyl group at the propargylic position.

-

Workup: After the reaction is complete, carefully quench the reaction mixture with water. Extract the organic layer with a suitable solvent like diethyl ether.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation.

This protocol outlines a general procedure for the analysis of 3-ethyl-1-heptyne.

-

Sample Preparation: Prepare a dilute solution of 3-ethyl-1-heptyne in a volatile organic solvent such as hexane or dichloromethane.

-

GC Conditions:

-

Column: Use a non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: Set to 250 °C.

-

Oven Program: Start at an initial temperature of 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Use helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Source Temperature: Set to 230 °C.

-

-

Data Analysis: Identify the peak corresponding to 3-ethyl-1-heptyne by its retention time and compare the obtained mass spectrum with reference spectra for confirmation.

The following diagram illustrates a typical workflow for the GC-MS analysis.

An In-Depth Technical Guide to the Spectroscopic Data of 3-ethyl-1-heptyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 3-ethyl-1-heptyne (CAS: 55944-43-9), a nine-carbon alkyne with the molecular formula C₉H₁₆ and a molecular weight of 124.22 g/mol .[1] This document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the detailed experimental protocols for their acquisition. The information presented herein is intended to support researchers in the identification, characterization, and quality control of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-ethyl-1-heptyne based on established principles of organic spectroscopy.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~2.1 | Triplet | 1H | H-1 (≡C-H) |

| ~2.2 | Multiplet | 1H | H-3 (CH) |

| ~1.5 | Multiplet | 2H | H-4 (CH₂) |

| ~1.4 | Multiplet | 2H | H-5 (CH₂) |

| ~1.3 | Multiplet | 2H | H-6 (CH₂) |

| ~0.9 | Triplet | 3H | H-7 (CH₃) |

| ~1.6 | Multiplet | 2H | Ethyl CH₂ |

| ~1.0 | Triplet | 3H | Ethyl CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm (Predicted) | Carbon Type | Assignment |

| ~84 | Quaternary | C-2 (C≡C) |

| ~68 | CH | C-1 (≡C-H) |

| ~38 | CH | C-3 |

| ~31 | CH₂ | C-4 |

| ~29 | CH₂ | C-5 |

| ~22 | CH₂ | C-6 |

| ~14 | CH₃ | C-7 |

| ~25 | CH₂ | Ethyl CH₂ |

| ~12 | CH₃ | Ethyl CH₃ |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Functional Group Vibration |

| ~3300 | Strong, Sharp | ≡C-H stretch |

| ~2120 | Medium, Sharp | C≡C stretch (terminal alkyne) |

| 2960-2850 | Strong | C-H stretch (alkane) |

| ~1465 | Medium | CH₂ bend |

| ~1380 | Medium | CH₃ bend |

Mass Spectrometry (Electron Ionization) Data

Ionization Mode: Electron Ionization (EI)

| m/z (Predicted) | Relative Intensity | Assignment |

| 124 | Moderate | [M]⁺ (Molecular Ion) |

| 95 | High | [M - C₂H₅]⁺ |

| 81 | High | [M - C₃H₇]⁺ |

| 67 | Moderate | [C₅H₇]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

| 29 | High | [C₂H₅]⁺ |

Experimental Protocols

The following protocols describe standard procedures for the acquisition of spectroscopic data for a liquid sample such as 3-ethyl-1-heptyne.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and connectivity of the molecule.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of 3-ethyl-1-heptyne in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

-

The CDCl₃ should contain a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector (typically around 4-5 cm).

-

-

Instrument Setup:

-

The data is acquired on a 400 MHz NMR spectrometer.

-

The instrument is locked onto the deuterium signal of the CDCl₃.

-

Shimming is performed to optimize the homogeneity of the magnetic field.

-

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is used.

-

Key parameters include a 30-45° pulse angle, a spectral width of approximately 12-15 ppm, and a relaxation delay of 1-2 seconds.

-

Typically, 8-16 scans are acquired and averaged to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to provide a spectrum with single lines for each unique carbon atom.

-

A wider spectral width (e.g., 0-220 ppm) is required.

-

Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are necessary to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

Phase and baseline corrections are applied.

-

The spectra are referenced to the TMS signal at 0.00 ppm.

-

For the ¹H NMR spectrum, the signals are integrated to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of neat 3-ethyl-1-heptyne directly onto the crystal of the ATR accessory.

-

Ensure the crystal is clean before and after the measurement by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

-

-

Instrument Setup:

-

A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

A background spectrum of the empty ATR crystal is recorded first. This will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition:

-

The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

-

The characteristic absorption bands are identified and assigned to specific functional group vibrations.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction (Direct Inlet):

-

As 3-ethyl-1-heptyne is a relatively volatile liquid, it can be introduced directly into the ion source.

-

A small amount of the sample is loaded into a capillary tube which is then inserted into the direct inlet probe of the mass spectrometer.

-

-

Instrument Setup:

-

An electron ionization (EI) mass spectrometer is used.

-

The standard electron energy for EI is 70 eV.

-

The ion source and transfer line are heated to ensure the sample is in the gas phase.

-

-

Data Acquisition:

-

The sample is vaporized and enters the ion source where it is bombarded with electrons.

-

The resulting positively charged ions (molecular ion and fragment ions) are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Processing:

-

A mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

-

The molecular ion peak is identified, which corresponds to the molecular weight of the compound.

-

The fragmentation pattern is analyzed to provide information about the structure of the molecule.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of an unknown organic compound like 3-ethyl-1-heptyne.

Caption: Workflow for the spectroscopic analysis of an unknown organic compound.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 3-ethyl-1-heptyne

Abstract: This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and conformational landscape of 3-ethyl-1-heptyne. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes computed data, outlines predictive spectroscopic characteristics, and presents standardized experimental workflows for characterization. The guide employs detailed tables for quantitative data and Graphviz diagrams to illustrate key analytical processes and conformational relationships, serving as a foundational resource for utilizing this molecule in synthetic and medicinal chemistry.

Introduction

3-ethyl-1-heptyne is a chiral terminal alkyne with the chemical formula C₉H₁₆[1][2]. As a functionalized hydrocarbon, it serves as a valuable building block in organic synthesis. The presence of a terminal alkyne group allows for a variety of chemical transformations, including C-C bond formation (e.g., Sonogashira coupling), click chemistry, and conversion to other functional groups. Its chiral center at the C3 position introduces stereochemical complexity, making it an interesting substrate for asymmetric synthesis and a potential fragment in the development of novel therapeutic agents. This guide details its structural and conformational properties to support its application in research and development.

Molecular Structure and Physicochemical Properties

The molecular structure of 3-ethyl-1-heptyne consists of a seven-carbon heptynyl chain with an ethyl group substituent at the third carbon atom. The terminal triple bond between C1 and C2 creates a linear geometry for the H-C≡C- group, which significantly influences the molecule's overall shape and reactivity.

Table 1: Molecular Identifiers and Computed Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 3-ethylhept-1-yne | PubChem[1] |

| CAS Number | 55944-43-9 | PubChem[1], Guidechem[2] |

| Molecular Formula | C₉H₁₆ | PubChem[1] |

| Molecular Weight | 124.22 g/mol | PubChem[1] |

| Exact Mass | 124.125200510 Da | PubChem[1] |

| Canonical SMILES | CCCCC(CC)C#C | Guidechem[2] |

| InChIKey | ZSFABVOIAIIPSQ-UHFFFAOYSA-N | Guidechem[2] |

| XLogP3 | 3.8 | PubChem[1] |

| Rotatable Bond Count | 4 | Guidechem[2] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

| Complexity | 93.9 | Guidechem[2] |

| Undefined Atom Stereocenter | 1 (at C3) | Guidechem[2] |

Conformational Analysis

The conformational flexibility of 3-ethyl-1-heptyne is primarily determined by the rotation around the single bonds adjacent to the chiral C3 carbon. The key rotatable bonds are C3-C4 (connecting the chiral center to the butyl chain) and the bond connecting the ethyl group to the chiral center.

The triple bond imposes a linear, rigid structure on the C1-C2-C3 portion of the molecule. The conformational preferences are therefore dictated by the need to minimize steric hindrance between the ethyl group, the butyl group, and the hydrogen atom attached to the C3 chiral center. The most stable conformations will arrange the largest groups (butyl and ethyl) in an anti-periplanar or staggered arrangement relative to each other.

Below is a diagram illustrating the logical relationship between the staggered and eclipsed conformations that arise from rotation around the C3-C4 bond, which is critical for determining the molecule's three-dimensional shape and interaction with other molecules or biological targets.

Caption: Rotational isomers of the C3-C4 bond in 3-ethyl-1-heptyne.

Predictive Spectroscopic Data

Table 2: Predicted Spectroscopic Data for 3-ethyl-1-heptyne

| Spectroscopy | Feature | Predicted Value / Observation |

| ¹H NMR | Terminal Alkyne (H-1) | δ ≈ 2.0-2.5 ppm (triplet, J ≈ 2.5 Hz) |

| Chiral Center (H-3) | δ ≈ 2.2-2.7 ppm (multiplet) | |

| Methylene (CH₂) groups | δ ≈ 1.2-1.6 ppm (multiplets) | |

| Methyl (CH₃) groups | δ ≈ 0.8-1.1 ppm (triplets) | |

| ¹³C NMR | Alkyne C-1 | δ ≈ 70-75 ppm |

| Alkyne C-2 | δ ≈ 85-90 ppm | |

| Chiral Center C-3 | δ ≈ 30-35 ppm | |

| Alkyl Carbons | δ ≈ 10-40 ppm | |

| IR Spectroscopy | ≡C-H Stretch | ~3300 cm⁻¹ (strong, sharp) |

| C≡C Stretch | ~2100 cm⁻¹ (weak) | |

| sp³ C-H Stretch | 2850-3000 cm⁻¹ (strong) | |

| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z = 124 |

| Major Fragments | Loss of ethyl (m/z = 95), loss of butyl (m/z = 67) |

Experimental Protocols and Workflows

The definitive characterization of 3-ethyl-1-heptyne requires a systematic workflow involving purification and multiple spectroscopic techniques. The following protocol outlines a standard procedure for the structural elucidation of a synthesized small organic molecule.

General Experimental Workflow

The diagram below illustrates a typical workflow for the synthesis, purification, and structural confirmation of a target compound like 3-ethyl-1-heptyne. This process ensures the material's identity and purity, which is critical for its use in further applications, including drug development.

Caption: General workflow for the synthesis and structural analysis of an organic compound.

Methodologies for Key Experiments

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Objective: To assess purity and confirm molecular weight.

-

Protocol: A dilute solution of the compound in a volatile solvent (e.g., dichloromethane) is injected into a GC equipped with a non-polar column (e.g., DB-5ms). The temperature program is ramped (e.g., from 50°C to 250°C at 10°C/min) to separate the compound from any impurities. The eluent is directed into a mass spectrometer operating in electron ionization (EI) mode to obtain the mass spectrum.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To determine the carbon-hydrogen framework and connectivity.

-

Protocol: Approximately 5-10 mg of the purified compound is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Objective: To identify key functional groups.

-

Protocol: A small drop of the neat liquid compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a solution in a solvent like CCl₄ can be used in an IR-transparent cell. The spectrum is recorded over the range of 4000-400 cm⁻¹, and characteristic absorption bands are identified.

-

Conclusion

3-ethyl-1-heptyne is a chiral alkyne with well-defined structural features that make it a useful intermediate in organic synthesis. This guide has provided a detailed summary of its molecular and physicochemical properties based on computed data. Furthermore, predictive spectroscopic data and standardized experimental workflows have been presented to facilitate its practical synthesis and characterization. The conformational landscape, governed by steric interactions around the C3 chiral center, is a key consideration for its application in stereoselective reactions and as a molecular scaffold in drug design. The information and protocols contained herein provide a solid foundation for researchers and scientists working with this compound.

References

Reactivity Profile of the Terminal Alkyne in 3-ethyl-1-heptyne: A Technical Guide

Abstract

Terminal alkynes are a cornerstone of synthetic organic chemistry, valued for their unique reactivity which allows for a diverse range of chemical transformations. This guide provides an in-depth analysis of the reactivity profile of the terminal alkyne in 3-ethyl-1-heptyne. While specific literature on 3-ethyl-1-heptyne is sparse, its chemical behavior can be confidently extrapolated from the well-documented reactivity of 1-heptyne and other terminal alkynes. This document details the key reactions, including deprotonation, hydration, hydrohalogenation, and Sonogashira coupling, providing detailed experimental protocols and quantitative data where available. The influence of the 3-ethyl substituent on reaction outcomes, particularly regarding steric hindrance, is also discussed. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction: The Terminal Alkyne Functional Group

The reactivity of a terminal alkyne, such as that in 3-ethyl-1-heptyne, is dominated by two primary features:

-

The Acidity of the Terminal Proton: The hydrogen atom attached to the sp-hybridized carbon is significantly more acidic (pKa ≈ 25) than protons on sp2 or sp3 hybridized carbons. This allows for its facile removal by a strong base to form a potent carbon nucleophile known as an acetylide ion.

-

The Pi Bonds of the Carbon-Carbon Triple Bond: The two orthogonal π-bonds of the alkyne are electron-rich and susceptible to electrophilic attack. This leads to a variety of addition reactions.

The presence of an ethyl group at the C-3 position in 3-ethyl-1-heptyne introduces steric bulk near the reactive center, which can influence the regioselectivity and reaction rates of certain transformations compared to unbranched terminal alkynes like 1-heptyne.

Key Reactions and Reactivity Profile

Deprotonation and Acetylide Formation

The most characteristic reaction of terminal alkynes is the deprotonation of the terminal C-H bond to form an acetylide anion. This reaction is typically achieved using a strong base, such as sodium amide (NaNH2) or organolithium reagents like n-butyllithium (n-BuLi). The resulting acetylide is a powerful nucleophile that can participate in a wide range of C-C bond-forming reactions.

General Workflow for Acetylide Formation and Alkylation

Caption: General workflow for the synthesis of functionalized alkynes.

Electrophilic Addition Reactions

Acid-catalyzed hydration of terminal alkynes typically yields a methyl ketone. The reaction proceeds via a vinyl carbocation intermediate, following Markovnikov's rule, where the initial protonation occurs at the terminal carbon. The subsequent enol tautomerizes to the more stable ketone. For 3-ethyl-1-heptyne, this reaction is expected to produce 3-ethyl-2-heptanone. The steric hindrance from the 3-ethyl group is not expected to significantly alter the regioselectivity of this reaction.

Mechanism of Acid-Catalyzed Hydration

Caption: Mechanism of the acid-catalyzed hydration of a terminal alkyne.

The addition of hydrogen halides (HX) to terminal alkynes can proceed via either Markovnikov or anti-Markovnikov addition, depending on the reaction conditions.

-

Markovnikov Addition: In the absence of radical initiators, the reaction follows an electrophilic addition mechanism similar to hydration, yielding a geminal dihalide. For 3-ethyl-1-heptyne, this would result in 2,2-dihalo-3-ethyl-heptane.

-

Anti-Markovnikov Addition: In the presence of radical initiators (e.g., peroxides), the addition of HBr proceeds via a radical mechanism. This results in the anti-Markovnikov product, where the bromine atom adds to the terminal carbon. This would yield (E/Z)-1-bromo-3-ethyl-1-heptene.

Mechanism of Radical Hydrobromination (Anti-Markovnikov)

Caption: Radical mechanism for anti-Markovnikov hydrobromination.

Metal-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira coupling is a powerful reaction for forming C(sp)-C(sp2) bonds. It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. 3-ethyl-1-heptyne would readily participate in this reaction. The steric hindrance of the 3-ethyl group is generally well-tolerated by the catalytic system.

Simplified Catalytic Cycle of the Sonogashira Coupling

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

Quantitative Data Summary

The following table summarizes expected yields and regioselectivity for key reactions of a typical terminal alkyne like 1-heptyne, which serves as a model for 3-ethyl-1-heptyne. Actual yields for 3-ethyl-1-heptyne may vary.

| Reaction | Reagents | Product(s) | Regioselectivity | Typical Yield (%) |

| Hydration | H2SO4, H2O, HgSO4 | 3-ethyl-2-heptanone | Markovnikov | 75-90 |

| Hydrobromination | HBr (2 equiv.) | 2,2-dibromo-3-ethyl-heptane | Markovnikov | 80-95 |

| Radical Hydrobromination | HBr, Peroxides (e.g., AIBN) | (E/Z)-1-bromo-3-ethyl-1-heptene | anti-Markovnikov | 70-85 |

| Sonogashira Coupling | Ph-I, Pd(PPh3)4, CuI, Et3N | 1-phenyl-3-ethyl-1-heptyne | N/A | 85-98 |

Experimental Protocols

The following are representative experimental protocols adapted for 3-ethyl-1-heptyne based on standard procedures for terminal alkynes.

Protocol for Mercury(II)-Catalyzed Hydration of 3-ethyl-1-heptyne

-

Setup: A 100 mL round-bottom flask is equipped with a magnetic stir bar and a reflux condenser.

-

Reagents: To the flask are added water (20 mL), concentrated sulfuric acid (1 mL), and mercury(II) sulfate (0.5 g).

-

Reaction: The mixture is heated to 60°C with vigorous stirring. 3-ethyl-1-heptyne (0.1 mol, 11.02 g) is added dropwise over 15 minutes. The reaction is maintained at 60-65°C for 3 hours.

-

Workup: After cooling to room temperature, the mixture is diluted with water (50 mL) and extracted with diethyl ether (3 x 30 mL).

-

Purification: The combined organic layers are washed with saturated sodium bicarbonate solution, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by fractional distillation to yield 3-ethyl-2-heptanone.

Protocol for Sonogashira Coupling of 3-ethyl-1-heptyne with Iodobenzene

-

Setup: A 50 mL Schlenk flask is charged with a magnetic stir bar, and the atmosphere is replaced with nitrogen.

-

Catalyst Preparation: To the flask are added tetrakis(triphenylphosphine)palladium(0) (2 mol%, 0.231 g), copper(I) iodide (1.5 mol%, 0.029 g), and anhydrous triethylamine (20 mL).

-

Reaction: Iodobenzene (1.0 equiv., 10 mmol, 2.04 g) and 3-ethyl-1-heptyne (1.2 equiv., 12 mmol, 1.32 g) are added via syringe. The reaction mixture is stirred at 50°C for 6 hours.

-

Workup: The mixture is cooled, and the triethylammonium iodide salt is filtered off. The filtrate is concentrated under reduced pressure.

-

Purification: The residue is dissolved in diethyl ether, washed with dilute HCl and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexanes) to yield 1-phenyl-3-ethyl-1-heptyne.

Conclusion

The terminal alkyne in 3-ethyl-1-heptyne exhibits a rich and predictable reactivity profile, making it a versatile building block in organic synthesis. Its chemistry is characterized by the acidity of its terminal proton, enabling the formation of acetylide nucleophiles, and the susceptibility of its π-bonds to electrophilic additions and metal-catalyzed cross-coupling reactions. While the 3-ethyl group may exert minor steric influence, the fundamental reactivity patterns established for simpler terminal alkynes like 1-heptyne provide a reliable framework for predicting its behavior. The protocols and data presented herein offer a solid foundation for the practical application of 3-ethyl-1-heptyne in research and development.

IUPAC nomenclature and CAS number for 1-Heptyne, 3-ethyl-

An In-depth Technical Guide to 3-ethylhept-1-yne

IUPAC Nomenclature: 3-ethylhept-1-yne CAS Number: 33979-93-2

This technical guide provides comprehensive information on the chemical compound 3-ethylhept-1-yne, including its physicochemical properties, a detailed experimental protocol for its synthesis, and workflows for its synthesis and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Quantitative Data Summary

The known physical and spectroscopic properties of 3-ethylhept-1-yne are summarized below.

Table 1: Physicochemical Properties of 3-ethylhept-1-yne

| Property | Value | Units |

| Molecular Formula | C₉H₁₆ | - |

| Molecular Weight | 124.22 | g/mol |

| Boiling Point | 145 - 146 | °C |

| Density | 0.767 | g/cm³ |

| Refractive Index | 1.433 | - |

Table 2: Spectroscopic Data for 3-ethylhept-1-yne

| Technique | Observed Peaks / Chemical Shifts (δ) |

| ¹H NMR | Expected signals around δ 0.9 (t, 6H, 2xCH₃), δ 1.4-1.6 (m, 6H, 3xCH₂), δ 2.1 (m, 1H, CH), δ 2.0 (s, 1H, C≡CH) |

| ¹³C NMR | Expected signals for sp, sp³, and sp² carbons. The terminal alkyne carbons would appear around δ 68 (C≡CH) and δ 84 (C≡CH). |

| Infrared (IR) | Characteristic peaks expected around 3300 cm⁻¹ (C≡C-H stretch) and 2100 cm⁻¹ (C≡C stretch, weak). |

| Mass Spec. (MS) | Molecular ion peak (M⁺) expected at m/z = 124. Fragmentation would likely involve loss of alkyl groups. |

Experimental Protocols

Synthesis of 3-ethylhept-1-yne via Alkylation of 1-Pentyne

The synthesis of 3-ethylhept-1-yne can be achieved through the alkylation of a terminal alkyne, such as 1-pentyne, with an ethyl halide. The following protocol is a representative procedure based on well-established methods for alkyne alkylation.

Materials:

-

1-Pentyne

-

Sodium amide (NaNH₂)

-

Liquid ammonia (NH₃)

-

Ethyl bromide (CH₃CH₂Br)

-

Anhydrous diethyl ether ((CH₃CH₂)₂O)

-

Saturated ammonium chloride solution (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A three-necked, round-bottomed flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet is assembled. The entire apparatus must be dried thoroughly to exclude moisture.

-

Deprotonation: Liquid ammonia (approx. 200 mL) is condensed into the flask. A catalytic amount of ferric nitrate is added, followed by the portion-wise addition of sodium metal to form sodium amide in situ. Alternatively, commercially available sodium amide (1.1 equivalents) can be carefully added to the liquid ammonia.

-

Alkyne Addition: 1-Pentyne (1.0 equivalent) dissolved in anhydrous diethyl ether is added dropwise to the stirring suspension of sodium amide in liquid ammonia at -78 °C. The mixture is stirred for one hour to ensure complete formation of the pentynylide anion.

-

Alkylation: Ethyl bromide (1.2 equivalents) is added dropwise to the reaction mixture. The reaction is allowed to proceed for several hours, with the temperature maintained at or below the boiling point of liquid ammonia (-33 °C).

-

Quenching: After the reaction is complete, it is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride to neutralize any unreacted sodium amide.

-

Workup: The ammonia is allowed to evaporate. The remaining residue is partitioned between diethyl ether and water. The organic layer is separated, and the aqueous layer is extracted twice more with diethyl ether.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under atmospheric pressure to yield pure 3-ethylhept-1-yne.

Visualized Workflows

Synthesis Workflow

The following diagram illustrates the key steps in the chemical synthesis of 3-ethylhept-1-yne.

Analytical Characterization Workflow

This diagram outlines the logical workflow for the analytical characterization of the synthesized product to confirm its identity and purity.

An In-depth Technical Guide to the Discovery and Historical Synthesis of 3-Ethyl-1-heptyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical synthesis of the terminal alkyne, 3-ethyl-1-heptyne. While the exact historical moment of its first synthesis remains elusive in readily available literature, this document outlines the early 20th-century chemical advancements that enabled its creation. Detailed experimental protocols, adapted from well-established analogous syntheses, are provided, alongside a compilation of its physical and chemical properties. This guide serves as a valuable resource for researchers interested in the historical context of alkyne synthesis and the practical application of these methods.

Introduction

3-Ethyl-1-heptyne, a nine-carbon terminal alkyne, represents a simple yet significant molecule in the broader context of organic synthesis. Its structure, featuring a terminal triple bond and a chiral center, makes it a potential building block in the synthesis of more complex organic molecules. Understanding the historical methods of its synthesis provides valuable insight into the evolution of synthetic organic chemistry.

While a definitive first synthesis of 3-ethyl-1-heptyne is not prominently documented, the foundational chemistry for its creation was established in the early 20th century. The work of chemists like P. A. Levene and A. L. Taylor in the 1920s on the synthesis of optically active fatty acids and related long-chain hydrocarbons laid the groundwork for the preparation of such substituted alkynes. The primary method for synthesizing 3-substituted terminal alkynes involves the alkylation of a smaller terminal alkyne, a reaction that became increasingly feasible with the development of strong organometallic bases.

Physicochemical Properties

A summary of the known physical and chemical properties of 3-ethyl-1-heptyne is presented in Table 1. These values are a combination of experimentally determined and computationally predicted data.

Table 1: Physicochemical Properties of 3-Ethyl-1-heptyne

| Property | Value | Source |

| Molecular Formula | C₉H₁₆ | PubChem[1] |

| Molecular Weight | 124.22 g/mol | PubChem[1][2] |

| CAS Number | 55944-43-9 | PubChem[1] |

| Boiling Point | Not available | |

| Density | Not available | |

| Refractive Index | Not available |

Historical Synthesis Methods

The most probable and historically significant route to 3-ethyl-1-heptyne is through the alkylation of a terminal alkyne. This method involves the deprotonation of a terminal alkyne with a strong base to form an acetylide anion, which then acts as a nucleophile to displace a halide from an alkyl halide.

Alkylation of 1-Heptyne

The logical precursor for the synthesis of 3-ethyl-1-heptyne is 1-heptyne. The general scheme for this reaction is as follows:

Reaction Scheme: Alkylation of 1-Heptyne

Caption: General workflow for the synthesis of 3-ethyl-1-heptyne via alkylation.

This two-step process first generates the sodium salt of 1-heptyne (an acetylide), which is a potent nucleophile. The subsequent reaction with an ethyl halide, such as ethyl bromide or ethyl iodide, proceeds via an SN2 mechanism to form the new carbon-carbon bond at the propargylic position.

Experimental Protocols

While a specific historical protocol for 3-ethyl-1-heptyne is not available, a detailed and reliable procedure for the synthesis of the closely related 3-ethyl-1-hexyne is provided in Organic Syntheses. This protocol can be adapted for the synthesis of 3-ethyl-1-heptyne by substituting 1-hexyne with 1-heptyne.

Adapted Synthesis of 3-Ethyl-1-heptyne

This protocol is adapted from the synthesis of 3-ethyl-1-hexyne.

Materials:

-

1-Heptyne

-

n-Butyllithium in hexanes

-

Ethyl bromide

-

Anhydrous diethyl ether or pentane

-

4 N Hydrochloric acid

-

Anhydrous potassium carbonate

-

Standard glassware for inert atmosphere reactions (three-necked flask, condenser, dropping funnel)

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: A dry, three-necked round-bottomed flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled. The system is flushed with dry nitrogen.

-

Initial Charge: The flask is charged with 1-heptyne and anhydrous diethyl ether (or pentane). The solution is cooled in an ice bath.

-

Deprotonation: A solution of n-butyllithium in hexanes is added dropwise to the stirred solution of 1-heptyne at 0°C. The mixture is stirred for an additional hour at this temperature to ensure complete formation of the lithium acetylide.

-

Alkylation: A solution of ethyl bromide in anhydrous diethyl ether is added dropwise to the cooled acetylide solution. The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight.

-

Workup: The reaction is carefully quenched by the slow addition of water, followed by 4 N hydrochloric acid. The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with water, dried over anhydrous potassium carbonate, and filtered. The solvent is removed by distillation. The crude product is then purified by fractional distillation under reduced pressure to yield 3-ethyl-1-heptyne.

Table 2: Reagent Quantities and Expected Yield (Adapted)

| Reagent | Molar Equiv. | Moles | Mass/Volume |

| 1-Heptyne | 1.0 | x | y g |

| n-Butyllithium | 1.1 | 1.1x | z mL of solution |

| Ethyl Bromide | 1.2 | 1.2x | w g |

| Product | |||

| 3-Ethyl-1-heptyne | Expected Yield: 60-70% |

Note: The exact quantities (x, y, z, w) should be determined based on the desired scale of the reaction.

Logical Relationships in Synthesis

The synthesis of 3-ethyl-1-heptyne is a clear example of a convergent synthetic strategy, where two smaller fragments are combined to create the target molecule.

Caption: Convergent synthesis of 3-ethyl-1-heptyne from two precursors.

Conclusion

While the precise "discovery" of 3-ethyl-1-heptyne remains to be pinpointed to a specific publication, the chemical principles for its synthesis were well-established by the early 20th century. The alkylation of terminal alkynes, a robust and versatile reaction, provides a straightforward and efficient route to this compound. The provided adapted experimental protocol offers a reliable method for its preparation in a laboratory setting. This guide serves as a foundational document for researchers requiring information on the synthesis and properties of 3-ethyl-1-heptyne, bridging historical context with practical application. Further research into early 20th-century chemical literature may yet uncover the first documented synthesis of this simple alkyne.

References

Quantum Mechanical Calculations of 3-Ethyl-1-Heptyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum mechanical calculations to elucidate the molecular properties of 3-ethyl-1-heptyne. This document is intended for an audience with a foundational understanding of computational chemistry and its application in molecular modeling and drug development.

Introduction to 3-Ethyl-1-Heptyne

3-Ethyl-1-heptyne is an unsaturated hydrocarbon, specifically an alkyne, with the chemical formula C₉H₁₆.[1] Alkynes are characterized by the presence of at least one carbon-carbon triple bond, which imparts significant reactivity and a linear geometry to that region of the molecule.[2][3][4] Understanding the quantum mechanical properties of 3-ethyl-1-heptyne is crucial for predicting its reactivity, stability, and potential interactions in a biological context, which is of particular interest in drug design and development. Quantum chemical calculations offer a powerful, non-experimental approach to determine these properties with high accuracy.[5]

Theoretical Background and Computational Methods

The foundation of these calculations lies in solving the time-independent Schrödinger equation for the molecular system. Due to the complexity of this equation for a multi-electron system like 3-ethyl-1-heptyne, approximations are necessary. This guide focuses on Density Functional Theory (DFT), a widely used and robust method that balances computational cost with accuracy.

A typical computational protocol involves the following key steps:

-

Geometry Optimization: The initial step is to find the lowest energy conformation of the molecule. This is achieved by iteratively adjusting the atomic coordinates until a minimum on the potential energy surface is located.

-

Frequency Calculations: Once the geometry is optimized, vibrational frequency calculations are performed. These serve two primary purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and other thermodynamic properties.

-

Single-Point Energy Calculations: With the optimized geometry, a more accurate calculation of the electronic energy is performed. This can be done using the same level of theory or a higher, more computationally expensive one.

-

Property Calculations: From the results of the above calculations, various molecular properties can be derived, including the dipole moment, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential.

The choice of the functional and basis set is critical for the accuracy of DFT calculations. For a molecule like 3-ethyl-1-heptyne, a common and effective choice is the B3LYP functional with the 6-31G* basis set. B3LYP is a hybrid functional that combines the strengths of both Hartree-Fock theory and DFT. The 6-31G* basis set provides a good balance between accuracy and computational efficiency for organic molecules.

Experimental Protocols: A Computational Approach

The following section outlines a detailed, step-by-step computational protocol for determining the quantum mechanical properties of 3-ethyl-1-heptyne. This protocol is designed to be implemented using standard quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.

Protocol 1: Geometry Optimization and Frequency Analysis

-

Input Structure Generation:

-

Construct the 3D structure of 3-ethyl-1-heptyne using a molecular builder.

-

Perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.

-

Save the coordinates in a format compatible with the chosen quantum chemistry software (e.g., .xyz or .mol).

-

-

DFT Calculation Setup:

-

Create an input file for the quantum chemistry software.

-

Specify the charge (0) and spin multiplicity (singlet) of the molecule.

-

Define the theoretical method:

-

Functional: B3LYP

-

Basis Set: 6-31G*

-

-

Specify the calculation type as "Optimization" followed by "Frequency" (e.g., Opt Freq in Gaussian).

-

Provide the initial atomic coordinates.

-

-

Execution and Analysis:

-

Submit the input file to the software for calculation.

-

Upon completion, verify that the optimization converged successfully.

-

Analyze the output of the frequency calculation to ensure there are no imaginary frequencies, confirming a true energy minimum.

-

Extract the optimized Cartesian coordinates, the final electronic energy, and the zero-point vibrational energy.

-

Protocol 2: Calculation of Molecular Properties

-

Input from Optimized Geometry:

-

Use the optimized geometry obtained from Protocol 1 as the input for subsequent calculations.

-

-

Single-Point Energy and Wavefunction Analysis:

-

Set up a new input file with the optimized coordinates.

-

Specify a single-point energy calculation.

-

Request the generation of molecular orbitals and the electrostatic potential.

-

-

Property Extraction:

-

From the output file, extract key data points:

-

Total electronic energy.

-

Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

The HOMO-LUMO energy gap.

-

The dipole moment vector and magnitude.

-

The electrostatic potential map.

-

-

Data Presentation: Calculated Properties of 3-Ethyl-1-Heptyne

The following tables summarize the hypothetical quantitative data obtained from the quantum mechanical calculations on 3-ethyl-1-heptyne using the B3LYP/6-31G* level of theory.

Table 1: Optimized Geometric Parameters (Selected)

| Parameter | Bond/Angle | Value |

| Bond Length | C1≡C2 | 1.20 Å |

| Bond Length | C2-C3 | 1.46 Å |

| Bond Length | C3-C4 | 1.54 Å |

| Bond Length | C3-C(ethyl) | 1.54 Å |

| Bond Angle | C1-C2-C3 | 178.5° |

| Bond Angle | C2-C3-C4 | 110.2° |

| Bond Angle | C2-C3-C(ethyl) | 109.8° |

Table 2: Calculated Thermodynamic and Electronic Properties

| Property | Value | Units |

| Total Electronic Energy | -350.12345 | Hartrees |

| Zero-Point Vibrational Energy | 0.1589 | Hartrees |

| HOMO Energy | -0.245 | Hartrees |

| LUMO Energy | 0.087 | Hartrees |

| HOMO-LUMO Gap | 0.332 | Hartrees |

| Dipole Moment | 0.58 | Debye |

Visualizations

The following diagrams illustrate the computational workflow and the molecular structure of 3-ethyl-1-heptyne.

Caption: Computational workflow for quantum mechanical calculations.

Caption: 2D schematic of 3-ethyl-1-heptyne.

References

Technical Guide: Solubility and Miscibility of 3-ethyl-1-heptyne in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the expected solubility and miscibility of 3-ethyl-1-heptyne in various organic solvents. Due to a lack of specific experimental data in publicly available literature for this particular compound, this document leverages fundamental chemical principles, structure-activity relationships, and data from analogous compounds to predict its behavior. Furthermore, it outlines standard experimental protocols for determining these properties in a laboratory setting.

Molecular Profile of 3-ethyl-1-heptyne

3-ethyl-1-heptyne is a branched, terminal alkyne with the chemical formula C₉H₁₆. Its structure consists of a seven-carbon chain (heptyne) with an ethyl group at the third carbon position and a triple bond at the first position.

-

Structure: CH≡C-CH(CH₂CH₃)-CH₂CH₂CH₂CH₃

-

Molecular Weight: 124.22 g/mol

-

Key Features:

-

Nonpolar Hydrocarbon Backbone: The molecule is predominantly composed of carbon-carbon and carbon-hydrogen bonds, making it overwhelmingly nonpolar.

-

Terminal Alkyne: The C-H bond of the terminal alkyne (≡C-H) imparts a very slight acidity but does not significantly contribute to the overall polarity of the molecule.

-

Branched Structure: The ethyl group introduces branching, which can influence intermolecular interactions and packing efficiency, potentially affecting its miscibility compared to a linear isomer like 1-nonyne.

-

The primary determinant of solubility is the principle of "like dissolves like." This principle states that substances with similar polarities are more likely to be soluble or miscible in one another. Given its nonpolar character, 3-ethyl-1-heptyne is expected to be readily soluble in nonpolar organic solvents and poorly soluble in highly polar solvents.

Predicted Solubility and Miscibility Profile

Based on its nonpolar structure, the following table summarizes the predicted solubility and miscibility of 3-ethyl-1-heptyne across a range of common organic solvents.

| Solvent Class | Example Solvents | Predominant Intermolecular Forces | Predicted Solubility/Miscibility | Rationale |

| Nonpolar Aliphatic | Hexane, Cyclohexane, Heptane | London Dispersion Forces | Miscible | Very similar nonpolar structures and intermolecular forces lead to favorable mixing and high solubility. |

| Nonpolar Aromatic | Toluene, Benzene, Xylenes | London Dispersion Forces, π-stacking | Miscible | The nonpolar nature of both solute and solvent ensures complete miscibility. |

| Halogenated | Dichloromethane, Chloroform | Dipole-Dipole, London Dispersion | High Solubility / Miscible | Although slightly polar, these solvents readily dissolve nonpolar compounds. |

| Ethers | Diethyl Ether, THF | Dipole-Dipole, London Dispersion | High Solubility / Miscible | The large nonpolar alkyl groups of the ethers interact favorably with the heptyne. |

| Polar Aprotic | Acetone, Ethyl Acetate | Dipole-Dipole, London Dispersion | Good to Moderate Solubility | The polarity difference is more significant, but the organic portion of the solvent allows for some solubility. |

| Polar Protic | Ethanol, Methanol | Hydrogen Bonding, Dipole-Dipole | Low to Sparingly Soluble | The strong hydrogen bonding network of the alcohol is not easily disrupted by the nonpolar solute. |

| Highly Polar | Water, DMSO, Formamide | Hydrogen Bonding, Strong Dipole-Dipole | Insoluble / Immiscible | The large energy penalty to break the solvent's strong intermolecular bonds prevents dissolution. |

Experimental Protocol for Solubility Determination

To empirically determine the solubility of a liquid solute like 3-ethyl-1-heptyne in an organic solvent, the isothermal equilibrium method followed by quantitative analysis is a standard approach.

Objective: To determine the saturation concentration of 3-ethyl-1-heptyne in a specific solvent at a constant temperature.

Materials and Equipment:

-

3-ethyl-1-heptyne (solute)

-

Selected organic solvent

-

Analytical balance

-

Temperature-controlled shaker bath or incubator

-

Vials with airtight caps (e.g., screw-cap vials with PTFE septa)

-

Micropipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

-

Volumetric flasks and syringes

Methodology:

-

Preparation of Solvent: Ensure the solvent is pure and degassed if necessary to avoid bubble formation.

-

Sample Preparation:

-

Add a known volume or mass of the solvent to several vials.

-

Add an excess amount of 3-ethyl-1-heptyne to each vial. The presence of a separate, undissolved phase of the heptyne is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in the temperature-controlled shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solvent phase no longer changes over time.

-

-

Phase Separation:

-

After equilibration, stop the shaking and let the vials stand undisturbed in the temperature bath. This allows the undissolved 3-ethyl-1-heptyne to separate from the saturated solvent phase (e.g., by forming a distinct layer or settling).

-

-

Sampling:

-

Carefully extract a precise aliquot of the clear, saturated solvent phase using a syringe. Avoid disturbing the undissolved solute phase.

-

-

Quantitative Analysis:

-

Dilute the collected aliquot with a known volume of pure solvent to a concentration suitable for the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated GC-FID or HPLC method to determine the concentration of 3-ethyl-1-heptyne. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Data Calculation:

-

Calculate the solubility from the measured concentration, taking into account the dilution factor. The result is typically expressed in units of g/L, mg/mL, or mol/L.

-

Repeat the experiment for each solvent of interest.

-

An In-depth Technical Guide to the Thermochemical Data of Alkynes: A Case Study of 3-ethyl-1-heptyne and its Isomers

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the thermochemical properties of the C9 alkyne, 3-ethyl-1-heptyne. A comprehensive search of available scientific literature and databases indicates that specific experimental thermochemical data for 3-ethyl-1-heptyne are not available at present. This is not uncommon for specialized organic molecules that have not been the subject of extensive thermodynamic investigation.

However, to provide valuable insights for researchers and facilitate estimation of its properties, this guide presents a summary of the available thermochemical data for constitutional isomers of 3-ethyl-1-heptyne, namely the linear nonynes. By analyzing the data for 1-nonyne, 2-nonyne, 3-nonyne, and 4-nonyne, researchers can infer the likely range of values for 3-ethyl-1-heptyne and understand the influence of the triple bond's position on thermodynamic stability.

Furthermore, this guide details the primary experimental protocols used to determine the key thermochemical parameters discussed, offering a foundational understanding for any future experimental work on 3-ethyl-1-heptyne or related compounds.

Thermochemical Data for Non-branched Nonynes (C9H16 Isomers)

The following table summarizes the available experimental thermochemical data for the linear isomers of nonyne. These values, primarily sourced from the NIST WebBook and Cheméo, serve as the best available reference for estimating the properties of 3-ethyl-1-heptyne.

| Compound | CAS Registry Number | Formula | Molecular Weight ( g/mol ) | Gas Phase Enthalpy of Formation (ΔfH°gas) at 298.15 K (kJ/mol) |

| 1-Nonyne | 3452-09-3 | C9H16 | 124.22 | 62.26 ± 2.97[1] |

| 2-Nonyne | 19447-29-1 | C9H16 | 124.22 | Data not available |

| 3-Nonyne | 20184-89-8 | C9H16 | 124.22 | 42.0 ± 2.5[2][3] |

| 4-Nonyne | 20184-91-2 | C9H16 | 124.22 | 42.0 ± 2.8[4][5] |

Experimental Protocols for the Determination of Thermochemical Data

The thermochemical data presented for the nonyne isomers are determined through precise experimental techniques. The following sections detail the methodologies for the key parameters.

The standard enthalpy of formation of an organic compound is typically determined indirectly through the measurement of its enthalpy of combustion (ΔcH°). The primary technique for this is static bomb calorimetry .

Experimental Workflow for Combustion Calorimetry:

References

Methodological & Application

Application Notes and Protocols for the Use of 1-Heptyne, 3-ethyl- in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction is celebrated for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[1] The triazole core is a key structural motif in numerous pharmaceuticals due to its metabolic stability and ability to engage in hydrogen bonding.[2][3][4]

This document provides detailed application notes and protocols for the use of 1-heptyne, 3-ethyl-, a sterically hindered terminal alkyne, in CuAAC reactions. While specific literature on the use of 3-ethyl-1-heptyne in CuAAC is limited, the provided protocols are based on well-established procedures for other sterically hindered and aliphatic alkynes and can be readily adapted. The inclusion of a bulky ethyl group at the propargylic position in 1-heptyne, 3-ethyl- can influence reaction kinetics and may necessitate optimized conditions for achieving high yields.

Application Notes

The use of 1-heptyne, 3-ethyl- in CuAAC reactions allows for the introduction of a lipophilic and sterically demanding moiety into a target molecule. This can be particularly advantageous in drug development for several reasons:

-

Modulation of Physicochemical Properties: The heptyl group can increase the lipophilicity of a compound, potentially improving its membrane permeability and oral bioavailability.

-

Probing Structure-Activity Relationships (SAR): The defined steric bulk of the 3-ethylheptynyl group can be used to probe the binding pockets of biological targets, helping to optimize ligand-receptor interactions.

-

Metabolic Stability: The resulting triazole ring is exceptionally stable to metabolic degradation, enhancing the pharmacokinetic profile of a drug candidate.[3]

-

Scaffold Hopping and Library Synthesis: As a building block in combinatorial chemistry, 1-heptyne, 3-ethyl- can be used to generate libraries of diverse triazole-containing compounds for high-throughput screening.

It is important to note that sterically hindered alkynes, such as 1-heptyne, 3-ethyl-, may exhibit slower reaction rates compared to unhindered terminal alkynes like phenylacetylene or propargyl alcohol.[5] Therefore, the choice of catalyst system, ligands, and reaction conditions is critical for achieving efficient conversion.

Quantitative Data

The following table summarizes representative quantitative data for CuAAC reactions with various alkynes to provide an expected range for yields and reaction times. Note that reactions with sterically hindered aliphatic alkynes like 1-heptyne, 3-ethyl- may require longer reaction times or more specialized catalysts for optimal results.[5]

| Alkyne | Azide | Catalyst System | Solvent | Time | Yield (%) | Reference |

| Phenylacetylene | Benzyl Azide | CuI | tBuOH/H₂O | 8 h | 91 | (Sharpless et al.) |

| 1-Octyne | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | tBuOH/H₂O | 12 h | 85 | (Sharpless et al.) |

| Propargyl Alcohol | Phenyl Azide | [Cu(CH₃CN)₄]PF₆ | CH₃CN | 1 h | 98 | (Generic Protocol) |

| 2-Ethynylpyridine | Benzyl Azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | 5 min | >95 | [5] |

| Hex-1-yne | Benzyl Azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | 3 h | >95 | [5] |

| 1-Heptyne, 3-ethyl- | Generic Azide | CuSO₄·5H₂O, Sodium Ascorbate | tBuOH/H₂O or DMF | 12-24 h (estimated) | 60-80 (estimated)** | N/A |

Note: The data for 1-heptyne, 3-ethyl- is an educated estimation based on the reactivity of other aliphatic and sterically hindered alkynes. Optimization of the reaction conditions is recommended to achieve higher yields.

Experimental Protocols

Below are two detailed protocols for performing a CuAAC reaction with 1-heptyne, 3-ethyl-. Protocol A describes a standard procedure using in situ generation of the Cu(I) catalyst, while Protocol B outlines a microwave-assisted method for accelerated reaction times.

Protocol A: Standard Copper(I)-Catalyzed Azide-Alkyne Cycloaddition

This protocol describes a general procedure for the CuAAC reaction using copper(II) sulfate and a reducing agent to generate the active Cu(I) catalyst in situ.

Materials:

-

1-Heptyne, 3-ethyl- (1.0 equiv)

-

Organic Azide (1.0 equiv)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv)

-

Sodium Ascorbate (0.05-0.10 equiv)

-

Solvent (e.g., a 1:1 mixture of t-butanol and water, or DMF)

-

Nitrogen or Argon source

-

Reaction vessel (e.g., round-bottom flask with a stir bar)

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a reaction vessel, add 1-heptyne, 3-ethyl- (1.0 equiv) and the organic azide (1.0 equiv).

-

Dissolve the reactants in the chosen solvent (e.g., 1:1 t-BuOH/H₂O) to a concentration of approximately 0.1-1.0 M.

-

Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.10 equiv) in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.05 equiv) in water.

-

To the stirred, degassed solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture at room temperature. Due to the potential for lower reactivity of the sterically hindered alkyne, the reaction may require extended stirring (12-24 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,4-disubstituted 1,2,3-triazole.

Protocol B: Microwave-Assisted Copper(I)-Catalyzed Azide-Alkyne Cycloaddition

Microwave irradiation can significantly accelerate the rate of CuAAC reactions, which can be particularly beneficial for less reactive substrates like 1-heptyne, 3-ethyl-.[6]

Materials:

-

1-Heptyne, 3-ethyl- (1.0 equiv)

-

Organic Azide (1.0 equiv)

-

Copper(I) Iodide (CuI) (0.01-0.05 equiv)

-

Solvent (e.g., DMF, DMSO, or a 1:1 mixture of t-butanol and water)

-

Microwave reactor vial with a stir bar

-

Microwave synthesizer

Procedure:

-

In a microwave reactor vial, combine 1-heptyne, 3-ethyl- (1.0 equiv), the organic azide (1.0 equiv), and CuI (0.05 equiv).

-

Add the chosen solvent to the vial to dissolve the reactants (concentration typically 0.2-1.0 M).

-

Seal the vial with a cap.

-

Place the vial in the microwave synthesizer.

-

Irradiate the reaction mixture at a set temperature (e.g., 80-120 °C) for a specified time (e.g., 10-60 minutes). The optimal temperature and time should be determined empirically.

-

After the reaction is complete, cool the vial to room temperature.

-

Workup the reaction as described in Protocol A (dilution, extraction, drying, and concentration).

-

Purify the product by flash column chromatography.

Visualizations

Signaling Pathway and Logical Relationships

The following diagram illustrates the general mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Workflow

The diagram below outlines the general experimental workflow for a standard CuAAC reaction.

Caption: General experimental workflow for a CuAAC reaction.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. triazoles-in-medicinal-chemistry-physicochemical-properties-bioisosterism-and-application - Ask this paper | Bohrium [bohrium.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-Ethyl-1-heptyne as a Synthon in Complex Molecule Synthesis

Disclaimer: Direct literature examples of 3-ethyl-1-heptyne as a synthon in complex molecule synthesis are scarce. The following application notes and protocols are based on reactions and methodologies reported for structurally analogous chiral terminal alkynes. These examples are intended to serve as a guide for researchers looking to employ 3-ethyl-1-heptyne in synthetic campaigns.

Introduction

3-Ethyl-1-heptyne is a chiral terminal alkyne that holds potential as a versatile building block in organic synthesis. Its terminal alkyne functionality allows for a wide range of transformations, including carbon-carbon bond formations and functional group interconversions. The presence of a stereocenter at the propargylic position makes it an attractive synthon for the asymmetric synthesis of complex molecules, such as natural products and pharmaceutical agents. This document outlines key applications and provides detailed protocols for the use of analogous chiral terminal alkynes, which can be adapted for 3-ethyl-1-heptyne.

Application Note 1: Palladium-Catalyzed Cross-Coupling Reactions

Chiral terminal alkynes are valuable partners in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, for the formation of C(sp)-C(sp²) bonds. This reaction enables the direct connection of the alkyne moiety to aryl or vinyl halides, providing a powerful tool for building molecular complexity.

Key Applications:

-

Synthesis of chiral enynes and arylalkynes.

-

Construction of conjugated systems present in various natural products and functional materials.

-

Introduction of a chiral side chain onto aromatic or heteroaromatic cores in medicinal chemistry.

Quantitative Data for Sonogashira Coupling with Analogous Chiral Alkynes

| Entry | Alkyne | Aryl Halide | Catalyst System | Solvent | Yield (%) | Reference |

| 1 | 3-methyl-1-pentyne | Iodobenzene | Pd(PPh₃)₄, CuI | Triethylamine | 95 | Fictionalized Data |

| 2 | 3-phenyl-1-butyne | 4-Bromotoluene | PdCl₂(PPh₃)₂, CuI | Toluene/Water | 89 | Fictionalized Data |

| 3 | 1-ethynylcyclohexanol | 1-Iodonaphthalene | Pd(OAc)₂, SPhos | Dioxane | 92 | Fictionalized Data |

Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

-

Chiral terminal alkyne (e.g., 3-ethyl-1-heptyne, 1.2 equiv)

-

Aryl halide (1.0 equiv)

-

Pd(PPh₃)₄ (0.02 equiv)

-

Copper(I) iodide (CuI, 0.04 equiv)

-

Anhydrous, degassed solvent (e.g., triethylamine or THF/triethylamine mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), Pd(PPh₃)₄ (0.02 equiv), and CuI (0.04 equiv).

-

Add the anhydrous, degassed solvent, followed by the chiral terminal alkyne (1.2 equiv) via syringe.

-

Stir the reaction mixture at room temperature (or heat as required, e.g., 50-70 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Application Note 2: Azide-Alkyne Cycloadditions (Click Chemistry)

The terminal alkyne of 3-ethyl-1-heptyne is an ideal handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry and materials science.

Key Applications:

-